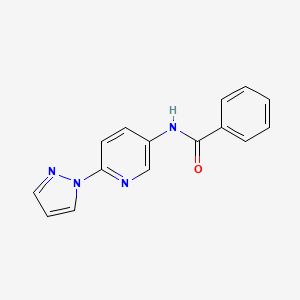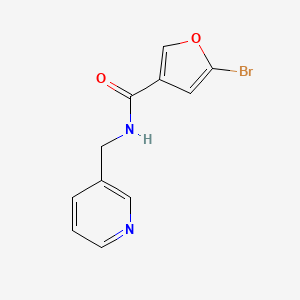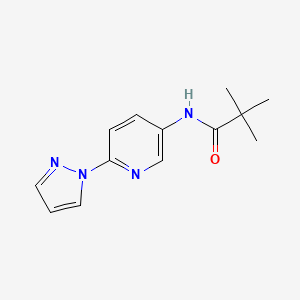
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as QTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QTA is a synthetic compound that belongs to the class of quinoline derivatives and has a pyrazolylacetamide moiety.
作用機序
The mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not completely understood. However, studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and cell division. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide induces apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
実験室実験の利点と制限
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic compound that can be easily synthesized on a large scale. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions. However, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not water-soluble, which limits its use in aqueous solutions. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the study of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further studied for its potential as an anticancer, antibacterial, and antifungal agent. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could also be studied for its potential as an anti-inflammatory agent. In addition, the mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further elucidated to understand its effects on various enzymes and proteins. Further studies could also be conducted to evaluate the safety and efficacy of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in animal models.
合成法
The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid with 2-chloroquinoline in the presence of triethylamine. The resulting intermediate is then treated with ammonia to form N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a straightforward process and can be performed on a large scale.
科学的研究の応用
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anticancer properties. Studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown potential as an antibacterial and antifungal agent. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anti-inflammatory properties.
特性
IUPAC Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-15(12(2)21(3)20-11)9-17(22)19-14-8-13-6-4-5-7-16(13)18-10-14/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMTZZEVSIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)


![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)